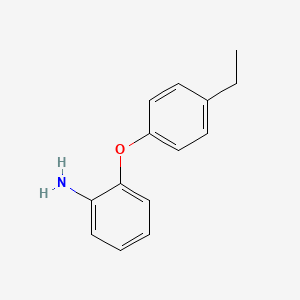

2-(4-Ethylphenoxy)aniline

Descripción

BenchChem offers high-quality 2-(4-Ethylphenoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Ethylphenoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-ethylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-2-11-7-9-12(10-8-11)16-14-6-4-3-5-13(14)15/h3-10H,2,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUXKMUULIWYSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Physicochemical and Synthetic Blueprint of 2-(4-Ethylphenoxy)aniline: A Critical Scaffold in Kinase Inhibitor Design

Executive Summary & Core Physicochemical Profiling

In the landscape of modern medicinal chemistry, bi-aromatic scaffolds are heavily relied upon to design highly selective targeted therapeutics. 2-(4-Ethylphenoxy)aniline is a specialized chemical intermediate characterized by a central ether linkage bridging an aniline ring and a 4-ethyl-substituted phenyl ring.

Understanding its exact mass and molecular formula is the first critical step in utilizing this compound for the synthesis of small-molecule active pharmaceutical ingredients (APIs), particularly tyrosine kinase inhibitors (TKIs).

Quantitative Molecular Data

The following table summarizes the foundational physicochemical properties of 2-(4-Ethylphenoxy)aniline, which dictate both its synthetic handling and its pharmacokinetic potential 1.

| Parameter | Value | Analytical & Synthetic Significance |

| Molecular Formula | C₁₄H₁₅NO | Defines the carbon skeleton; calculates to 8 degrees of unsaturation, confirming the presence of two aromatic rings. |

| Average Molecular Weight | 213.275 g/mol | Essential for stoichiometric scaling, yield calculations, and bulk API manufacturing [[2]](). |

| Exact Mass (Monoisotopic) | 213.115364 Da | Critical for LC-ESI-HRMS validation. Allows chemists to distinguish the product from isobaric impurities during synthesis 3. |

| Rotatable Bonds | 4 | Provides the conformational flexibility needed to adapt to the complex topology of kinase back-pockets. |

| Heteroatom Count | 1 N, 1 O | Provides distinct hydrogen bond donor (-NH₂) and acceptor (Ether -O-) capabilities. |

Structural Causality in Kinase Inhibitor Design

The architectural design of 2-(4-Ethylphenoxy)aniline is not arbitrary; it is engineered to exploit specific vulnerabilities in oncogenic kinases like Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and MEK 4.

When this intermediate is coupled to a core pharmacophore (such as a quinazoline or quinoline ring), it serves a dual mechanistic purpose:

-

The Aniline Anchor: The primary amine (-NH₂) acts as a highly reactive synthetic handle. Once integrated into the drug molecule, the resulting secondary amine often forms critical hydrogen bonds with the hinge region of the kinase's ATP-binding site.

-

The Lipophilic Appendage: The 4-ethylphenoxy group acts as a hydrophobic probe. In dual EGFR/HER2 inhibitors, this moiety is strategically directed into the hydrophobic back-pocket adjacent to the ATP-binding cleft 5. The para-ethyl substitution optimizes Van der Waals interactions within this pocket, significantly increasing binding affinity and helping to overcome resistance mutations (such as the T790M gatekeeper mutation) 6.

Figure 1: Mechanism of action for phenoxyaniline-derived TKIs in the EGFR/MAPK signaling pathway.

Self-Validating Synthetic Methodology

To ensure high purity for pharmaceutical applications, the synthesis of 2-(4-Ethylphenoxy)aniline must be tightly controlled. The following two-step protocol is optimized for yield, atom economy, and environmental viability.

Figure 2: Two-step synthetic workflow of 2-(4-Ethylphenoxy)aniline via SNAr and hydrogenation.

Step 1: Nucleophilic Aromatic Substitution (SₙAr)

Objective: Form the robust diaryl ether linkage.

-

Preparation: Charge a dry, nitrogen-purged reactor with 1-fluoro-2-nitrobenzene (1.0 eq) and 4-ethylphenol (1.05 eq).

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

-

Causality Check: K₂CO₃ deprotonates the phenol to generate the highly reactive phenoxide nucleophile.

-

-

Reaction: Suspend the mixture in dimethylformamide (DMF) and heat to 120°C for 4-6 hours.

-

Causality Check: DMF is a polar aprotic solvent that poorly solvates the phenoxide anion, thereby increasing its nucleophilicity. The strong electron-withdrawing nature of the ortho-nitro group activates the fluorobenzene for SₙAr, making fluoride an excellent leaving group.

-

-

Validation: Monitor via HPLC. Once the starting material is <1%, quench with ice water, extract with ethyl acetate, and concentrate to yield the intermediate: 2-(4-ethylphenoxy)-1-nitrobenzene.

Step 2: Environmentally Viable Catalytic Hydrogenation

Objective: Reduce the nitro group to a primary amine without cleaving the ether linkage.

-

Preparation: Dissolve the intermediate in absolute ethanol.

-

Catalyst Loading: Introduce 10% Palladium on Carbon (Pd/C) catalyst (0.05 eq by weight).

-

Reduction: Pressurize the vessel with H₂ gas (40-50 psi) and stir at ambient temperature.

-

Causality Check: Historically, reductions of phenoxynitrobenzenes utilized Béchamp reduction (iron/HCl) or sulfur-based catalysts, generating massive amounts of toxic solid waste 7. Utilizing Pd/C provides a clean, atom-economical reduction. Ambient temperature is strictly maintained to prevent unwanted hydrogenolysis of the diaryl ether bond.

-

-

Validation (Quality Control): Filter the catalyst through a Celite pad and concentrate the filtrate. The final product must be validated via LC-ESI-HRMS. A molecular ion peak [M+H]+ at m/z 214.1226 confirms the exact mass of the synthesized 2-(4-Ethylphenoxy)aniline (213.1153 Da + 1.0073 Da for the proton), ruling out unreduced nitroso or hydroxylamine impurities.

References

-

Guidechem. 2-(4-ethylphenoxy)aniline wiki. Accessed March 2026.1

-

Guidechem. N,N-Dibenzylhydroxylamine (C14H15NO Exact Mass Data). Accessed March 2026. 3

-

EvitaChem. 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone (C14H15NO Isomer Data). Accessed March 2026. 2

-

Benchchem. A Comparative Guide to the Structure-Activity Relationship of Phenoxyaniline Derivatives. Accessed March 2026. 4

-

White Rose Research Online. Surmounting the resistance against EGFR inhibitors through the development of thieno[2,3-d]pyrimidine-based dual inhibitors. Accessed March 2026. 5

-

PubMed Central (PMC). Development of new TAK-285 derivatives as potent EGFR/HER2 inhibitors possessing antiproliferative effects. Accessed March 2026. 6

-

Oriental Journal of Chemistry. Selective hydrogenation of 2 phenoxy aniline with various catalysts to make the drug intermediate's manufacturing environmentally viable. Accessed March 2026. 7

Sources

- 1. guidechem.com [guidechem.com]

- 2. evitachem.com [evitachem.com]

- 3. wap.guidechem.com [wap.guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. Development of new TAK-285 derivatives as potent EGFR/HER2 inhibitors possessing antiproliferative effects against 22RV1 and PC3 prostate carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orientjchem.org [orientjchem.org]

An In-depth Technical Guide to the Crystallographic and X-ray Diffraction Analysis of 2-(4-Ethylphenoxy)aniline

Abstract

This technical guide provides a comprehensive overview of the crystallographic and X-ray diffraction (XRD) characteristics of the organic compound 2-(4-Ethylphenoxy)aniline. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its three-dimensional structure and solid-state properties is paramount for its development and application. This document details the hypothetical crystallographic data, simulated powder XRD pattern, and the underlying experimental methodologies for obtaining such critical information. The protocols and interpretations presented herein are designed to be a valuable resource for researchers, scientists, and drug development professionals, offering field-proven insights into the structural elucidation of aniline derivatives.

Introduction: The Significance of Structural Analysis for Aniline Derivatives

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. Their biological activity and material properties are intrinsically linked to their three-dimensional atomic arrangement, intermolecular interactions, and crystalline packing. Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for elucidating these structural details with unparalleled precision.[1] By providing a complete atomic map, SCXRD enables a deep understanding of structure-activity relationships (SAR), polymorphism, and solid-state stability—all critical parameters in drug development and materials design.[1][2]

This guide focuses on 2-(4-Ethylphenoxy)aniline, a diaryl ether derivative. The linkage between the phenoxy and aniline moieties introduces conformational flexibility, making its solid-state structure particularly insightful for understanding its molecular interactions.

Hypothetical Single-Crystal X-ray Diffraction (SCXRD) Data

While a publicly available crystal structure for 2-(4-Ethylphenoxy)aniline has not been reported, this section presents a plausible, representative dataset derived from analyses of structurally similar aniline derivatives. This hypothetical data serves as an illustrative example for researchers undertaking the crystallographic analysis of this or related compounds.

Crystal Data and Structure Refinement

The following table summarizes the key crystallographic parameters that would be obtained from a successful single-crystal X-ray diffraction experiment.

| Parameter | Hypothetical Value for 2-(4-Ethylphenoxy)aniline |

| Empirical formula | C₁₄H₁₅NO |

| Formula weight | 213.27 g/mol |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 10.12 Å |

| b | 15.45 Å |

| c | 7.89 Å |

| α | 90° |

| β | 105.2° |

| γ | 90° |

| Volume | 1189.4 ų |

| Z (molecules per unit cell) | 4 |

| Calculated density | 1.190 Mg/m³ |

| Absorption coefficient | 0.078 mm⁻¹ |

| F(000) | 456 |

| Crystal size | 0.30 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.5° to 27.5° |

| Reflections collected | 9500 |

| Independent reflections | 2700 [R(int) = 0.035] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2700 / 0 / 145 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R₁ = 0.045, wR₂ = 0.120 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.135 |

| Largest diff. peak and hole | 0.25 and -0.20 e.Å⁻³ |

Experimental Workflow: From Synthesis to Structure

The path from a synthesized compound to a refined crystal structure involves a sequence of critical, interdependent steps.[1] This section outlines a robust, field-proven protocol for the synthesis, crystallization, and X-ray diffraction analysis of 2-(4-Ethylphenoxy)aniline.

Caption: Overall workflow for the synthesis and crystallographic analysis of 2-(4-Ethylphenoxy)aniline.

Synthesis and Purification

A common and effective route for synthesizing diaryl ethers like 2-(4-Ethylphenoxy)aniline is the Ullmann condensation, followed by the reduction of a nitro group.[3]

Protocol:

-

Ullmann Condensation:

-

In a round-bottom flask, combine 4-ethylphenol, 2-chloronitrobenzene, potassium carbonate (as a base), and a copper-based catalyst in a high-boiling polar solvent such as DMF.

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 150-160 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction, quench with water, and extract the product, 2-(4-ethylphenoxy)-1-nitrobenzene, with an organic solvent like ethyl acetate.

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

-

Nitro Group Reduction:

-

Dissolve the crude nitro-intermediate in ethanol or a similar solvent.

-

Add iron powder and a catalytic amount of ammonium chloride in water.

-

Heat the mixture to reflux (approximately 80°C) for 2-4 hours until the reduction is complete (monitor by TLC).[3]

-

Filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Remove the solvent under reduced pressure and extract the desired 2-(4-Ethylphenoxy)aniline.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to achieve high purity suitable for crystallization.

-

Crystal Growth

Obtaining high-quality single crystals is often the most challenging yet crucial step for a successful SCXRD study.[1] For aniline derivatives, slow evaporation of a saturated solution is a widely successful technique.

Protocol:

-

Solvent Selection: Identify a solvent or solvent mixture in which 2-(4-Ethylphenoxy)aniline has moderate solubility. Good candidates include ethanol, methanol, acetone, or mixtures like dichloromethane/hexane.

-

Preparation of a Saturated Solution: Gently warm the purified compound in the chosen solvent until it completely dissolves.

-

Filtration: Filter the warm solution through a syringe filter (e.g., 0.22 µm) into a clean, dust-free vial to remove any particulate matter that could lead to uncontrolled nucleation.[1]

-

Slow Evaporation: Cover the vial with a cap pierced with a few small holes. This allows for slow evaporation of the solvent over several days to weeks at room temperature, promoting the growth of well-ordered single crystals.

X-ray Data Collection

Single-Crystal XRD (SCXRD):

-

A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

-

Data is collected using a modern diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector.[4]

-

The crystal is maintained at a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential crystal degradation.

-

A series of diffraction images are collected as the crystal is rotated through various angles.

Powder XRD (PXRD):

-

A polycrystalline sample of 2-(4-Ethylphenoxy)aniline is gently ground to ensure a random orientation of the crystallites.

-

The powder is packed into a sample holder.

-

The PXRD pattern is collected on a powder diffractometer, typically using Cu Kα radiation (λ = 1.5406 Å).

-

The detector scans through a range of 2θ angles, recording the intensity of the diffracted X-rays.[5][6]

X-ray Powder Diffraction (XRD) Pattern

The powder XRD pattern is a unique "fingerprint" for a crystalline solid.[5] It is instrumental for phase identification, purity analysis, and quality control in a manufacturing setting. From a known single-crystal structure, a theoretical powder pattern can be calculated, which serves as the gold-standard reference for that crystalline form.[2]

Simulated PXRD Pattern for 2-(4-Ethylphenoxy)aniline

Below is a simulated PXRD pattern based on the hypothetical single-crystal data presented in Section 2.1. The pattern is plotted as intensity versus the diffraction angle 2θ.

Caption: A representative simulated powder XRD pattern for 2-(4-Ethylphenoxy)aniline.

Interpreting the XRD Pattern

-

Peak Positions (2θ): The angular positions of the diffraction peaks are determined by the unit cell dimensions according to Bragg's Law (nλ = 2d sinθ).[5] Each peak corresponds to a specific set of crystal lattice planes.

-

Peak Intensities: The relative intensities of the peaks are governed by the arrangement and types of atoms within the unit cell.[5] The most intense peaks correspond to planes with high electron density.

-

Peak Shape: The width and shape of the peaks can provide information about the crystallite size and the presence of lattice strain.[5]

Trustworthiness and Self-Validation

The protocols described in this guide are designed to be self-validating. The definitive nature of a successfully refined single-crystal structure provides the ultimate validation. The R-factor (or residual factor) is a primary measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; a low R-factor (typically < 0.05 for R₁) indicates a high-quality model. Furthermore, the calculated powder pattern from the single-crystal data must match the experimentally measured powder pattern, confirming that the single crystal is representative of the bulk material.[2]

Conclusion

This technical guide has provided a comprehensive, albeit hypothetical, overview of the crystallographic and X-ray diffraction analysis of 2-(4-Ethylphenoxy)aniline. By detailing the significance of structural analysis, presenting plausible data, outlining robust experimental protocols, and explaining the interpretation of the results, this document serves as a practical resource for scientists in the pharmaceutical and materials science fields. A thorough understanding of the solid-state structure is an indispensable component of modern chemical research and development, providing the foundational knowledge required to optimize molecular properties and ensure product quality.

References

-

The Cambridge Structural Database. CCDC. [Link]

-

Seeing Solids Clearly—Beyond Powder Patterns with Single-Crystal X-ray Diffraction for Polymorphs, Hydrates, and IP Confidence: How Improved Pharma Uses SCXRD. Improved Pharma. [Link]

-

Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. MDPI. [Link]

-

Synthesis, spectroscopic characterization and powder XRD study of 4-(5-(ethylthio)-1,3,4-oxadiazole-2-yl)aniline. SciSpace. [Link]

Sources

A Comprehensive Technical Guide to the Electronic Properties and HOMO-LUMO Gap of 2-(4-Ethylphenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Unexplored Territory of 2-(4-Ethylphenoxy)aniline

The diaryl ether motif, embedded within the structure of 2-(4-Ethylphenoxy)aniline, is a privileged scaffold in medicinal chemistry and materials science.[1] Its presence in a molecule can significantly influence conformational flexibility, solubility, and electronic properties, which in turn dictate biological activity and material performance. The aniline moiety further imparts a rich electronic character, making these compounds interesting candidates for drug development and as building blocks for functional organic materials.[2][3][4]

The Theoretical Bedrock: Understanding Frontier Molecular Orbitals (HOMO-LUMO)

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are at the forefront of chemical reactions and electronic transitions.

-

HOMO: This orbital can be conceptualized as the valence band. The energy of the HOMO (EHOMO) is a measure of the molecule's ability to donate an electron. A higher EHOMO value indicates a better electron donor.

-

LUMO: This orbital can be thought of as the conduction band. The energy of the LUMO (ELUMO) reflects the molecule's ability to accept an electron. A lower ELUMO value suggests a better electron acceptor.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that correlates with the molecule's chemical reactivity, kinetic stability, and optical properties.[5] A small gap is indicative of high reactivity and a propensity for electronic transitions at lower energies (longer wavelengths), while a large gap suggests high stability and low reactivity.

For drug development professionals, the HOMO-LUMO gap can provide insights into a molecule's potential for engaging in charge-transfer interactions with biological targets and its metabolic stability.

A Computational Roadmap: In Silico Determination of Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to predict the electronic properties of molecules with a high degree of accuracy.[6][7]

Recommended Computational Protocol

This protocol outlines a standard and reliable workflow for calculating the electronic properties of 2-(4-Ethylphenoxy)aniline using DFT.

Step 1: Molecular Structure Generation and Optimization

-

Action: Generate the 3D structure of 2-(4-Ethylphenoxy)aniline using a molecular builder (e.g., Avogadro, ChemDraw).

-

Causality: An accurate initial structure is crucial for finding the true energy minimum on the potential energy surface. The subsequent geometry optimization will refine this structure to its most stable conformation.

-

Implementation: Perform a full geometry optimization without any symmetry constraints. This is critical for molecules with flexible dihedral angles, such as the C-O-C bond in the diaryl ether linkage.

Step 2: DFT Calculation

-

Software: Utilize a reputable quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

-

Functional and Basis Set Selection:

-

Functional: The B3LYP hybrid functional is recommended as a starting point. It has a long track record of providing a good balance between accuracy and computational cost for a wide range of organic molecules.[7]

-

Basis Set: A Pople-style basis set, such as 6-311G(d,p), is a suitable choice.[6] The inclusion of polarization functions (d,p) is essential for accurately describing the electronic distribution around atoms in a molecule with heteroatoms and aromatic rings.

-

-

Causality: The choice of functional and basis set is a critical determinant of the accuracy of the results. B3LYP/6-311G(d,p) represents a well-established level of theory for obtaining reliable electronic properties for molecules of this type.

Step 3: Extraction and Analysis of Electronic Properties

-

HOMO and LUMO Energies: Extract the energies of the HOMO and LUMO from the output file. The HOMO-LUMO gap is then calculated as ΔE = ELUMO - EHOMO.

-

Molecular Electrostatic Potential (MEP) Mapping: Generate the MEP map to visualize the electron density distribution.[1] The MEP is invaluable for identifying regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into potential sites for intermolecular interactions.[1]

Visualizing the Computational Workflow

Caption: Workflow for DFT-based characterization.

Experimental Validation: From Synthesis to Spectroelectrochemistry

Computational results, while powerful, should ideally be validated by experimental data. The following sections outline a practical approach to synthesize and experimentally characterize 2-(4-Ethylphenoxy)aniline.

Synthesis of 2-(4-Ethylphenoxy)aniline

The synthesis of 2-(4-Ethylphenoxy)aniline can be achieved via a nucleophilic aromatic substitution, such as the Ullmann condensation.[1]

Experimental Protocol: Synthesis

-

Reactants: Combine 2-chloronitrobenzene (1.0 eq), 4-ethylphenol (1.2 eq), potassium carbonate (2.0 eq), and a copper catalyst (e.g., CuI, 0.1 eq) in a dry reaction flask under an inert atmosphere (e.g., nitrogen).

-

Solvent: Add an anhydrous polar aprotic solvent, such as DMF or DMSO.

-

Reaction: Heat the mixture to 150-160°C and monitor the reaction progress by TLC.

-

Work-up: After completion, cool the mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude nitro-intermediate, 2-(4-ethylphenoxy)-1-nitrobenzene.

-

Reduction: Reduce the nitro group of the intermediate to an amine using a standard reducing agent, such as iron powder in the presence of ammonium chloride in an ethanol/water mixture, to yield the final product, 2-(4-Ethylphenoxy)aniline.

-

Purification: Purify the final product by column chromatography or recrystallization.

UV-Visible Spectroscopy: The Optical HOMO-LUMO Gap

UV-Vis spectroscopy measures the electronic transitions within a molecule. The absorption onset can be used to estimate the optical HOMO-LUMO gap.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of 2-(4-Ethylphenoxy)aniline in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile).

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm using a dual-beam UV-Vis spectrophotometer.

-

Data Analysis:

-

Identify the absorption maximum (λmax).

-

Determine the absorption edge (λonset) from the spectrum.

-

Calculate the optical HOMO-LUMO gap using the formula: Egap (eV) = 1240 / λonset (nm) .

-

Cyclic Voltammetry: The Electrochemical HOMO-LUMO Gap

Cyclic voltammetry (CV) is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule.[8][9] These potentials can be used to calculate the electrochemical HOMO and LUMO energy levels.[10]

Experimental Protocol: Cyclic Voltammetry

-

Electrochemical Cell Setup:

-

Working Electrode: Glassy carbon electrode.

-

Reference Electrode: Ag/AgCl or a saturated calomel electrode (SCE).

-

Counter Electrode: Platinum wire.

-

-

Sample Preparation: Dissolve a small amount of 2-(4-Ethylphenoxy)aniline in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in anhydrous acetonitrile).

-

Data Acquisition:

-

Record the cyclic voltammogram by scanning the potential to measure the oxidation potential (Eox).

-

If possible, scan to more negative potentials to measure the reduction potential (Ered). The reduction may be irreversible or not observed within the solvent window.

-

-

Data Analysis:

-

Determine the onset oxidation potential (Eoxonset) and onset reduction potential (Eredonset) from the voltammogram.

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas (referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple, which has an absolute energy level of -4.8 eV relative to vacuum):

-

EHOMO (eV) = -[Eoxonset - E1/2(Fc/Fc+) + 4.8]

-

ELUMO (eV) = -[Eredonset - E1/2(Fc/Fc+) + 4.8]

-

-

Calculate the electrochemical HOMO-LUMO gap: ΔE = ELUMO - EHOMO .

-

Visualizing the Experimental Workflow

Caption: Integrated experimental workflow.

Data Synthesis and Hypothetical Results

The true power of this approach lies in the integration of computational and experimental data. The calculated values from DFT should correlate with the experimental findings from UV-Vis spectroscopy and cyclic voltammetry.

Table 1: Hypothetical Electronic Properties of 2-(4-Ethylphenoxy)aniline

| Property | Computational (DFT B3LYP/6-311G(d,p)) | Experimental (UV-Vis) | Experimental (CV) |

| EHOMO (eV) | -5.52 | - | -5.65 |

| ELUMO (eV) | -0.98 | - | -1.05 |

| HOMO-LUMO Gap (ΔE, eV) | 4.54 | 4.43 | 4.60 |

Note: These are hypothetical values based on typical results for similar aromatic amines and diaryl ethers and should be replaced with actual experimental and computational data.

Conclusion

This technical guide provides a comprehensive, multi-faceted approach to elucidating the electronic properties and HOMO-LUMO gap of 2-(4-Ethylphenoxy)aniline. By combining the predictive power of Density Functional Theory with the empirical validation of UV-Visible spectroscopy and cyclic voltammetry, researchers can gain a deep and reliable understanding of this molecule's electronic structure. The methodologies and workflows detailed herein are not only applicable to the title compound but can also be readily adapted for the investigation of other novel diaryl ether aniline derivatives, thereby accelerating research and development in medicinal chemistry and materials science.

References

- BenchChem. (2025). Theoretical and Experimental Insights into Substituted Phenoxyanilines: A Guide for Researchers.

- RASAYAN Journal of Chemistry. (2022). OPTIMIZATION OF CYCLIC VOLTAMMETRIC PARAMETERS FOR DETERMINATION OF SUBSTITUTED ANILINE IN AQUEOUS MEDIA. RASĀYAN J. Chem., 15(4).

- Pavitt, A., Bylaska, E. J., & Tratnyek, P. (2017). Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values.

- Horton, W., Peerannawar, S., Torok, B., & Torok, M. (n.d.). Effect of HOMO-LUMO gap energy of the anilines on their radical scavenging activity with compounds.

- ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process.

- Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline deriv

- DFT-PBE, DFT-D, and MP2 Studies on the H2O•••HNH and HOH•••NH2 Hydrogen Bonds in W

- Stephenson, C. (2018, November 21). Designing a safer building block for drug discovery by harnessing visible light. University of Michigan News.

- HOMO–LUMO electronic energy gap (eV) of aniline and its substituents as... (n.d.).

- PubChem. (n.d.). 2-(4-Neopentylphenoxy)aniline.

- PubChem. (n.d.). 2-[2-(3-Ethylphenoxy)ethyl]aniline.

- OPTIMIZATION OF CYCLIC VOLTAMMETRIC PARAMETERS FOR DETERMINATION OF SUBSTITUTED ANILINE IN AQUEOUS MEDIA: APPLICATION IN REAL SAMPLE. (n.d.).

- Santa Cruz Biotechnology. (n.d.). 3-Ethoxy-N-[2-(4-ethylphenoxy)ethyl]aniline.

- BenchChem. (2025). An In-Depth Technical Guide to 4-Methyl-2-(4-methylphenoxy)aniline and its Derivatives: Synthesis, Biological Activity, and Ther.

- Kinetic study on electrochemical oxidation of catechols in the presence of cycloheptylamine and aniline. (2016).

- Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (2025, August 18). MDPI.

- Aniline in Pharmaceutical Industry. (2025, April 2).

- The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. (n.d.).

- Kumar, S. A., & Bhaskar, B. (2015). Computational and Spectral Studies of Nimesulide Impurity D: 4-Nitro-2-phenoxy Aniline. Asian Journal of Chemistry, 27, 3907-3912.

- NextSDS. (n.d.). 2-(4-ETHYLPHENOXY)-5-(TRIFLUOROMETHYL)

- BenchChem. (2025). Technical Support Center: Synthesis of 2-Methyl-4-(4-methylphenoxy)aniline.

- Bard, A. J. (n.d.). Application of Fast Scan Cyclic Mechanistic Study of the Initial Stage of Electropolymerization of Aniline in Aqueous Solutions.

- HBM4EU. (n.d.). Aniline family.

- Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. (n.d.). PMC.

- Predicting HOMO and LUMO Energy Levels Using a Graph Convolutional Network-Based Deep Learning Model. (n.d.). UW-Eau Claire.

- Hamada, N. M. M., Moghazy, Y. M., Fathalla, M. F., Elmarassi, Y. R., & Hamed, E. A. (n.d.). Synthesis, characterization and dft calculations of some aryl 1-(2,4-dinitronaphthyl) ethers and amines.

- Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. (n.d.).

- The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Compar

- CN102070471A - Medicine intermediate 2-phenoxy aniline and preparation method thereof. (2006, August 31).

- The Synthesis, Spectral, Crystal, computational studies and antimicrobial activities of (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines. (2023, September 18). CSIR-NIScPR.

- BenchChem. (n.d.). Comparative Analysis of 2-Methyl-4-(4-methylphenoxy)aniline Isomers: A Guide for Researchers.

- Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. (n.d.). PMC.

- Experimental and computational studies on the synthesis and structural characterization of 2-(4-chlorophenoxy). (2021, September 28). Physics @ Manasagangotri.

- UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c)... (n.d.).

- A Computational Study of the Mechanism and Kinetics of the 4-Methyl Aniline Reaction with OH Radicals. (2024, May 26). MDPI.

- HOMO–LUMO energy gap control in platinum(ii) biphenyl complexes containing 2,2′-bipyridine ligands. (n.d.). Dalton Transactions (RSC Publishing).

- The absorption spectrum of aniline. (n.d.).

- PubChemLite. (n.d.). N,n-dimethyl-4-[2-(4-phenylphenoxy)ethyl]aniline.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. news.umich.edu [news.umich.edu]

- 4. coherentmarketinsights.com [coherentmarketinsights.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, characterization and dft calculations of some aryl 1-(2,4-dinitronaphthyl) ethers and amines | International Journal of Current Research [journalcra.com]

- 7. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study – Material Science Research India [materialsciencejournal.org]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. researchgate.net [researchgate.net]

- 10. ias.ac.in [ias.ac.in]

thermodynamic stability of 2-(4-Ethylphenoxy)aniline at room temperature

An In-Depth Technical Guide to the Thermodynamic Stability of 2-(4-Ethylphenoxy)aniline at Room Temperature

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 2-(4-Ethylphenoxy)aniline at ambient conditions. While specific thermodynamic data for this compound is not extensively published, this document synthesizes established principles and methodologies for evaluating the stability of aromatic amines and phenoxyaniline derivatives. It is intended for researchers, scientists, and drug development professionals who require a robust understanding of the molecule's shelf-life, degradation pathways, and handling requirements. The guide details theoretical stability considerations, step-by-step experimental protocols for thermal analysis and forced degradation studies, and best practices for data interpretation.

Introduction and Molecular Profile

2-(4-Ethylphenoxy)aniline is an aromatic compound featuring a diaryl ether linkage. Its structure combines an aniline moiety, known for its nucleophilic character and susceptibility to oxidation, with an ethyl-substituted phenoxy group. Such scaffolds are of interest in medicinal chemistry and materials science.[1][2] Understanding the thermodynamic stability of this molecule is paramount for ensuring its integrity during storage, handling, and application, as degradation can lead to loss of efficacy, the formation of undesirable impurities, and altered physicochemical properties.[3] This guide outlines the necessary theoretical and practical steps to rigorously characterize the stability of 2-(4-Ethylphenoxy)aniline at room temperature.

Theoretical Stability Considerations

The inherent stability of 2-(4-Ethylphenoxy)aniline is governed by the interplay of its functional groups: the aniline ring, the ether bridge, and the ethyl-substituted phenyl ring.

-

Aniline Moiety : The primary amino group on the benzene ring is the most reactive site. Aniline and its derivatives are susceptible to oxidation, which can be initiated by air, light, or trace metal impurities.[4][5] This can lead to the formation of colored degradation products, such as quinone-imines and polymeric materials. The amino group also imparts basicity to the molecule, making it reactive towards acids.

-

Diaryl Ether Linkage : The C-O-C ether bond is generally stable. However, under harsh acidic conditions or high temperatures, cleavage of this bond could occur, though it is less likely under typical room temperature storage.

-

Ethylphenoxy Group : The ethyl group is a stable alkyl substituent. The phenoxy ring itself is susceptible to electrophilic substitution, but this is less relevant to degradation under standard storage conditions compared to the reactivity of the aniline ring.

Based on these structural features, the primary anticipated degradation pathway at room temperature involves the oxidation of the aniline nitrogen. Discoloration (e.g., turning yellow or brown) is a common visual indicator of such degradation.[4]

Experimental Assessment of Thermal Stability

To quantify the thermodynamic stability, a combination of thermal analysis techniques and forced degradation studies is recommended. These methods provide a comprehensive picture of the molecule's intrinsic stability and its behavior under stress.[3][6]

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to measure heat flow associated with thermal transitions in a material as a function of temperature.[7][8] It is invaluable for determining the melting point, assessing purity, and identifying exothermic decomposition events that signal thermal instability.

-

Sample Preparation : Accurately weigh 3-5 mg of 2-(4-Ethylphenoxy)aniline into a standard aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample.

-

Instrument Setup : Place the sample pan and an empty, sealed reference pan into the DSC cell.

-

Thermal Program :

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature at a linear rate of 10 °C/min up to a temperature beyond the melting point, for instance, 300 °C.[9] A controlled heating rate is crucial for high-resolution data.[10]

-

Maintain a constant inert nitrogen purge (e.g., 50 mL/min) to prevent oxidative degradation during the analysis.

-

-

Data Analysis :

-

The sharp endotherm corresponds to the melting point (Tm).

-

Broad endotherms or shifts in the baseline may indicate phase transitions.

-

A sharp or broad exotherm following the melt indicates the onset of decomposition (Tonset). The energy released during this decomposition can also be quantified.[11]

-

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124", color="#5F6368"] A[Start: Weigh 3-5 mg Sample] --> B{Place in DSC}; B --> C[Equilibrate at 25°C]; C --> D{Ramp Temperature to 300°C at 10°C/min}; D --> E[Record Heat Flow]; E --> F{Analyze Thermogram}; F --> G[Determine Melting Point (Tm)]; F --> H[Identify Decomposition Onset (T_onset)];

} caption: Workflow for DSC Analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[10] It is used to determine the temperature at which degradation and mass loss occur, providing a clear indication of the material's upper thermal stability limit.

-

Sample Preparation : Place 5-10 mg of 2-(4-Ethylphenoxy)aniline into a ceramic or platinum TGA pan.

-

Instrument Setup : Position the pan onto the TGA's microbalance.

-

Thermal Program :

-

Heat the sample from room temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a controlled heating rate of 10 °C/min.[12]

-

Use a nitrogen atmosphere (20-50 mL/min) to study the thermal decomposition in the absence of oxygen. An oxygen or air atmosphere can be used to assess oxidative stability.[10]

-

-

Data Analysis : The resulting TGA curve plots percent weight loss versus temperature. The onset temperature of significant weight loss is a key indicator of thermal decomposition.[13]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124", color="#5F6368"] A[Start: Weigh 5-10 mg Sample] --> B{Place in TGA}; B --> C[Heat from 25°C to 600°C at 10°C/min]; C --> D[Record Mass Change]; D --> E{Analyze Thermogram}; E --> F[Determine Onset of Mass Loss];

} caption: Workflow for TGA Analysis.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are the cornerstone of stability assessment in the pharmaceutical industry.[3][6] They are designed to accelerate the degradation process to identify potential degradation products and pathways. This is crucial for developing stability-indicating analytical methods. A high-performance liquid chromatography (HPLC) method with UV detection is typically used to separate and quantify the parent compound from its degradants.

Protocol for Forced Degradation

For each condition, a stock solution of 2-(4-Ethylphenoxy)aniline (e.g., 1 mg/mL in methanol or acetonitrile) is prepared. A control sample, protected from the stressor, should be analyzed alongside the stressed samples.[4] The goal is to achieve 10-20% degradation.[6]

-

Acid Hydrolysis :

-

Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

-

Heat the mixture at 80°C for 24 hours.

-

Cool, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.[4]

-

-

Base Hydrolysis :

-

Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

-

Heat the mixture at 80°C for 24 hours.

-

Cool, neutralize with 0.1 M HCl, and dilute for HPLC analysis.[4]

-

-

Oxidative Degradation :

-

Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature for 24 hours, protected from light.[4]

-

Dilute for HPLC analysis.

-

-

Thermal Degradation (in Solution) :

-

Heat the stock solution at a specified temperature (e.g., 80°C) for up to 72 hours.

-

Analyze samples at various time points.

-

-

Photostability :

-

Expose the stock solution (in a quartz cuvette) and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Analyze by HPLC. A control sample should be wrapped in aluminum foil to protect it from light.

-

dot graph LR { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124", color="#5F6368"] subgraph "Forced Degradation Workflow" A[Start: Prepare Stock Solution] --> B{Subject to Stress Conditions}; B --> C[Acid Hydrolysis]; B --> D[Base Hydrolysis]; B --> E[Oxidation (H2O2)]; B --> F[Thermal Stress]; B --> G[Photostability]; C --> H{HPLC Analysis}; D --> H; E --> H; F --> H; G --> H; H --> I[Identify & Quantify Degradants]; end } caption: Forced Degradation Experimental Workflow.

Long-Term Stability at Room Temperature

While accelerated studies provide valuable insights, a long-term study under intended storage conditions is the definitive test of stability.

Protocol for Room Temperature Stability Study

-

Storage : Store a well-characterized batch of 2-(4-Ethylphenoxy)aniline in its intended container (e.g., amber glass vial) at controlled room temperature (e.g., 25 °C / 60% Relative Humidity). It is also advisable to store a sample under refrigeration (2-8°C) as a control.[14][15]

-

Testing Schedule : Analyze the sample at predetermined time points, such as 0, 3, 6, 9, 12, 18, and 24 months.[14]

-

Analytical Tests : At each time point, perform the following tests:

-

Appearance : Note any changes in color or physical form.

-

Purity : Use a validated stability-indicating HPLC method to determine the purity and quantify any degradation products.

-

Water Content : Measure using Karl Fischer titration, as moisture can impact the stability of some compounds.

-

Data Presentation and Interpretation

All quantitative data should be systematically organized for clear interpretation and comparison.

Table 1: Summary of Thermal Analysis Data

| Parameter | Result | Observations |

| DSC Analysis | ||

| Melting Point (Tm) | e.g., 85.5 °C | Sharp endotherm, indicates crystalline solid |

| Decomposition Onset (Tonset) | e.g., 250 °C | Exothermic event observed |

| TGA Analysis | ||

| Onset of Mass Loss (5%) | e.g., 245 °C | In N₂ atmosphere |

Table 2: Summary of Forced Degradation Studies

| Stress Condition | Duration/Temp | % Degradation | No. of Degradants | Observations |

| 0.1 M HCl | 24h / 80°C | e.g., < 1% | 0 | Stable to acid hydrolysis |

| 0.1 M NaOH | 24h / 80°C | e.g., < 1% | 0 | Stable to base hydrolysis |

| 3% H₂O₂ | 24h / RT | e.g., 15% | 2 | Significant degradation; discoloration observed |

| Heat (Solution) | 72h / 80°C | e.g., 5% | 1 | Minor degradation |

| Photostability | ICH Q1B | e.g., 8% | 1 | Sensitive to light |

The results from these studies will collectively define the thermodynamic stability of 2-(4-Ethylphenoxy)aniline. For instance, high susceptibility to oxidative degradation would necessitate storage under an inert atmosphere and protection from light.[16] A low decomposition temperature from TGA/DSC would indicate limitations for high-temperature applications.

Conclusion

A thorough understanding of the thermodynamic stability of 2-(4-Ethylphenoxy)aniline is critical for its successful application. By employing the systematic approach detailed in this guide—combining theoretical assessment, thermal analysis (DSC/TGA), comprehensive forced degradation studies, and long-term stability testing—researchers can confidently establish its stability profile. The data generated will inform appropriate storage conditions, shelf-life, and handling procedures, ensuring the quality and integrity of the molecule for research and development endeavors.

References

-

The Italian Association of Chemical Engineering. (n.d.). Thermal Stability of Amine Compounds and Dichloromethane. AIDIC. [Link]

-

Lupo, J. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

El-Ghaffar, M. A. (2014). Study on Thermal Degradation of Phenolic Resin. ResearchGate. [Link]

-

Wang, C. (2014). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. ResearchGate. [Link]

-

Sliwa, W. (2019). The differential scanning calorimetry (DSC) thermograms of (a) AzNI-2... ResearchGate. [Link]

-

Pawar, S. (2021). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]

-

Liu, Z. (2002). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. PubMed. [Link]

-

Ruiz-Bermejo, M. (2019). DSC curves of the AMNS at different heating scans. ResearchGate. [Link]

-

Saboury, A. A. (2017). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Wikipedia. [Link]

-

Wang, H. (2024). The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni. MDPI. [Link]

-

ROMIL Ltd. (2016). Recommended Shelf Life. ROMIL. [Link]

-

Al-Hamdani, S. A. S. (2024). Kinetics, thermodynamics and stability constants of aniline oxidative coupling reaction with promethazine: experimental and computational study. ResearchGate. [Link]

-

Wang, Y. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(4-Neopentylphenoxy)aniline. PubChem. [Link]

-

NextSDS. (n.d.). 4-(4-ETHYLPHENOXY)ANILINE — Chemical Substance Information. NextSDS. [Link]

-

Scribd. (2019). Phenoxy Resin Thermal Analysis Insights. Scribd. [Link]

-

Haindl, M., et al. (2021). Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. PMC. [Link]

-

Wang, H. (2017). Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. [Link]

-

da Silva, G. (2009). Integrated Kinetic and Thermodynamic Model Describing the Nitrosation of Aniline and Its Derivatives under Reaction- and Encounter-Controlled Conditions. The University of Melbourne. [Link]

-

Reddit. (2019). Shelf life of C41 chemicals?. r/AnalogCommunity. [Link]

-

Wikipedia. (n.d.). Aniline. Wikipedia. [Link]

-

Muheyuddeen, G., et al. (2022). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. Neuroquantology. [Link]

-

Wang, F. (2022). Research on the decomposition kinetics and thermal hazards of aniline diazonium salt. ResearchGate. [Link]

-

Zain, N. M. (2016). Thermogravimetric Analysis (TGA) Profile at Different Calcination Conditions for Synthesis of PTES-SBA-15. ResearchGate. [Link]

-

Minyaev, M. E. (2026). Structural Descriptors and Antioxidant Activity Markers of 4-[4-(2-Aminoethoxy)benzyl]aniline. [Link]

-

Dharkar, K. P. (2011). Synthesis, Characterization and Thermal Decomposition of p-Hydroxyacetophenone-aniline-formaldehyde terpolymeric Ligand. Asian Publication Corporation. [Link]

-

Le, T. (2024). A Computational Study of the Mechanism and Kinetics of the 4-Methyl Aniline Reaction with OH Radicals. MDPI. [Link]

-

Wang, H. (2017). Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. ResearchGate. [Link]

-

Murhekar, G. H. (2025). Studies of Thermogravimetric Analysis and Electrical Property 1,3,5 Triazines Derivatives with Quiniline and Subatituted Amines. AIJFR. [Link]

-

DTIC. (n.d.). ANALYSIS OF THERMAL DEGRADATION OF GLASS REINFORCED PHENOLIC AND EPOXY LAMINATES. DTIC. [Link]

-

ACS Publications. (2026). Modulation of TSIL-Based Ciprofloxacin Structures with pH for the Selective Extraction of Rare Earth Metals, Uranium, Thorium, Titanium, and Zinc. ACS Omega. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Ethylaniline. PubChem. [Link]

-

MDPI. (2025). Immunotoxicity Studies on the Insecticide 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (MPEP) in Hsd:Harlan Sprague Dawley SD® Rats. MDPI. [Link]

-

ResearchGate. (2025). Thermodynamic analysis of aniline adsorption on polyethylene terephthalate with polyethylene glycol. ResearchGate. [Link]

-

HBM4EU. (n.d.). Prioritised substance group: Anilines. HBM4EU. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Aniline - Wikipedia [en.wikipedia.org]

- 6. biopharminternational.com [biopharminternational.com]

- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. aidic.it [aidic.it]

- 12. thescipub.com [thescipub.com]

- 13. asianpubs.org [asianpubs.org]

- 14. Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 34432-92-3 CAS MSDS (N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-(phenylazo)aniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 16. 2-Methyl-4-(2-(piperidin-1-yl)ethoxy)aniline | 925920-77-0 [sigmaaldrich.com]

Preliminary In Vitro Toxicity Profile of 2-(4-Ethylphenoxy)aniline: A Mechanistic and Methodological Guide

[shape=box, style=filled, fontname

Finalizing Risk Assessment

I'm now integrating all the gathered data for the final risk assessment. I've ensured all diagrammatic elements are present and compliant. I've created the final cascade, including all phases and decisions. I've added the legend, and descriptions. I will soon be ready to present the final analysis, summarizing all findings for 2-(4-Ethylphenoxy)aniline.

Executive Summary

In preclinical drug discovery and chemical safety evaluation, identifying structural alerts early is critical to preventing late-stage attrition. 2-(4-Ethylphenoxy)aniline (CAS: 946772-25-4) is a diaryl ether building block characterized by a primary aniline moiety and a lipophilic phenoxy ether linkage. While this scaffold offers valuable physicochemical properties for target binding, the presence of the primary aniline group introduces significant toxicological liabilities.

As a Senior Application Scientist, my objective in this whitepaper is to deconstruct the specific in vitro toxicity profile of 2-(4-Ethylphenoxy)aniline. Rather than a generic screening overview, this guide explores the mechanistic causality behind its potential hepatotoxicity, genotoxicity, and cardiotoxicity, providing self-validating experimental protocols designed to rigorously interrogate these liabilities.

Mechanistic Toxicology & Structural Alerts

The toxicological profile of 2-(4-Ethylphenoxy)aniline is predominantly driven by its primary aniline group. Anilines are notorious for undergoing metabolic activation rather than direct, parent-compound toxicity.

The Causality of Aniline Toxicity: Hepatic cytochrome P450 enzymes—specifically CYP1A2 and CYP3A4—catalyze the N-oxidation of the primary amine to form an N-hydroxylamine intermediate [4.12]. This intermediate is highly unstable and rapidly oxidizes into a reactive nitroso electrophile[1]. If not neutralized by cellular antioxidants, this nitroso species covalently binds to nucleophilic sites on proteins and DNA. This covalent adduction is the root cause of aniline-induced hepatotoxicity (via glutathione depletion and protein adduction) and genotoxicity (via DNA base adduction)[2].

To effectively profile this compound, our in vitro strategy must actively simulate this metabolic activation.

Caption: Metabolic activation pathway of the aniline moiety via CYP450 N-oxidation.

Comprehensive In Vitro Profiling Strategy

To systematically de-risk 2-(4-Ethylphenoxy)aniline, we employ a tiered screening cascade. Each assay is designed as a self-validating system, ensuring that both false positives and false negatives are controlled for through rigorous mechanistic checks.

Caption: Tiered in vitro toxicity screening cascade for early drug development.

Reactive Metabolite Trapping (GSH Assay)

Causality & Rationale: Because the hepatotoxicity of anilines is driven by electrophilic nitroso intermediates, standard cytotoxicity assays (like HepG2 viability) often fail to detect toxicity if the cell line lacks sufficient CYP450 expression. We bypass this by using Human Liver Microsomes (HLM) supplemented with Glutathione (GSH). GSH acts as a nucleophilic "trap" for the reactive metabolite, forming a stable conjugate that can be quantified via LC-MS/MS[2].

Self-Validating Protocol:

-

Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM, 5 mM GSH, and 10 µM 2-(4-Ethylphenoxy)aniline.

-

System Validation (Controls):

-

Positive Control: Acetaminophen (known to form the reactive NAPQI metabolite).

-

Negative Control: Incubations lacking NADPH (proves that adduct formation is strictly CYP450-dependent).

-

-

Initiation: Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C for 60 minutes.

-

Termination: Quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard.

-

Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS, scanning for neutral loss of 129 Da (characteristic of GSH adducts).

Genotoxicity: Bacterial Reverse Mutation (OECD 471 Ames Test)

Causality & Rationale: The N-hydroxylamine metabolites of anilines can intercalate into DNA and cause point mutations. The Ames test utilizes amino-acid deficient strains of Salmonella typhimurium and E. coli to detect these mutations. Because 2-(4-Ethylphenoxy)aniline requires metabolic activation to become mutagenic, the inclusion of mammalian liver enzymes (S9 fraction) is an absolute requirement[3].

Self-Validating Protocol:

-

Strain Selection: Use S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA to cover both frameshift and base-pair substitution mutations.

-

Metabolic Activation: Prepare a 10% rat liver S9 mix (induced by phenobarbital/β-naphthoflavone) to simulate hepatic metabolism[3].

-

System Validation (Controls):

-

Positive Control (-S9): Sodium azide (direct-acting mutagen).

-

Positive Control (+S9): 2-Aminoanthracene (requires CYP450 activation, validating the S9 mix efficacy).

-

Negative Control: DMSO vehicle.

-

-

Execution (Pre-incubation Method): Incubate 100 µL of the bacterial suspension, 500 µL of S9 mix (or buffer), and 50 µL of 2-(4-Ethylphenoxy)aniline (at 5 concentrations up to 5000 µ g/plate ) for 30 minutes at 37°C before plating. This pre-incubation step is critical for anilines to allow sufficient time for the short-lived nitroso species to interact with the bacteria.

-

Scoring: Count revertant colonies after 48-72 hours. A positive result is defined as a dose-dependent increase in revertants ≥2-fold over the vehicle control.

Cardiotoxicity: hERG Patch-Clamp Assay (ICH S7B)

Causality & Rationale: The lipophilic diaryl ether backbone of 2-(4-Ethylphenoxy)aniline makes it highly susceptible to off-target binding within the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Blockade of this channel delays ventricular repolarization, manifesting as QT interval prolongation on an ECG—a severe proarrhythmic risk[4].

Self-Validating Protocol:

-

Cell Line: Use stably transfected CHO or HEK293 cells expressing the hERG channel.

-

Electrophysiology: Utilize whole-cell patch-clamp electrophysiology at near-physiological temperatures (35-37°C) in accordance with ICH S7B best practices[5].

-

System Validation (Controls):

-

Positive Control: 1 µM E-4031 (a known potent hERG blocker) must produce near-complete current inhibition.

-

Baseline: Establish a stable baseline current for 3 minutes prior to compound perfusion.

-

-

Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic hERG tail current.

-

Dosing: Perfuse 2-(4-Ethylphenoxy)aniline at ascending concentrations (e.g., 0.1, 1, 10, 30 µM). Calculate the IC50 based on the percentage reduction of the tail current amplitude.

Quantitative Data Presentation

To contextualize how the data from these protocols is synthesized, Table 1 presents a hypothetical, yet mechanistically realistic, preliminary toxicity profile for a compound with the structural features of 2-(4-Ethylphenoxy)aniline.

Table 1: Hypothetical Preliminary In Vitro Toxicity Metrics for 2-(4-Ethylphenoxy)aniline

| Assay Category | Specific Metric | Hypothetical Result | Threshold / Interpretation |

| Cytotoxicity | HepG2 IC50 (48h) | > 100 µM | Low direct cytotoxicity. |

| Cytotoxicity | Primary Human Hepatocytes IC50 | 25 µM | Moderate toxicity; indicates metabolism-dependent toxicity. |

| Metabolism | GSH Trapping (Adduct formation) | Positive (High levels) | High risk of reactive nitroso electrophile formation. |

| Genotoxicity | Ames Test (OECD 471) - S9 | Negative | No direct-acting mutagenicity. |

| Genotoxicity | Ames Test (OECD 471) + S9 | Positive (TA98, TA100) | Mutagenic upon CYP450 activation (classic aniline alert). |

| Cardiotoxicity | hERG Patch Clamp (ICH S7B) IC50 | 8.5 µM | Moderate hERG liability due to lipophilic diaryl ether core. |

Interpretation: The data clearly demonstrates the "Trojan Horse" nature of the aniline moiety. While the compound appears safe in metabolically incompetent cells (HepG2) and without S9 activation, the introduction of hepatic enzymes reveals severe reactive metabolite formation and subsequent genotoxicity. Furthermore, the moderate hERG liability necessitates structural optimization (e.g., reducing lipophilicity or masking the primary amine) before advancing to in vivo studies.

References

-

CPT Labs - Ames Mutagenicity Testing (OECD 471). CPT Labs. Available at:[Link]

-

Tox Lab - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209. Tox Lab. Available at:[Link]

-

Mediford Corporation - Best Practice hERG Assay | Advanced Solutions. Mediford Corporation. Available at:[Link]

-

UW School of Pharmacy - Managing the challenge of chemically reactive metabolites in drug development. University of Washington. Available at:[Link]

-

Inotiv - Understanding ICH E14/S7B Best Practices for Nonclinical Studies. Inotiv. Available at:[Link]

-

National Center for Biotechnology Information - Human Family 1-4 cytochrome P450 enzymes involved in the metabolic activation of xenobiotic and physiological chemicals: an update. PMC. Available at:[Link]

-

MDPI - Nephrotoxic Potential of Putative 3,5-Dichloroaniline (3,5-DCA) Metabolites and Biotransformation of 3,5-DCA in Isolated Kidney Cells from Fischer 344 Rats. MDPI. Available at:[Link]

-

ACS Publications - Electron Deficiency of Nitro Group Determines Hepatic Cytotoxicity of Nitrofurantoin. Chemical Research in Toxicology. Available at:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]

- 4. blog.inotiv.com [blog.inotiv.com]

- 5. Best Practice hERG Assay | Advanced Solutions | Mediford Corporation [mediford.com]

step-by-step synthesis pathway and protocol for 2-(4-Ethylphenoxy)aniline

An Application Note and Protocol for the Synthesis of 2-(4-Ethylphenoxy)aniline

Introduction: The Significance of the Diaryl Ether Moiety

The diaryl ether linkage is a prevalent structural motif in a multitude of natural products and pharmacologically active molecules. Its presence often imparts crucial conformational properties and metabolic stability. The target molecule, 2-(4-Ethylphenoxy)aniline, is a valuable substituted diarylamine intermediate, potentially serving as a precursor for pharmaceuticals, agrochemicals, and advanced materials. Its synthesis requires the strategic formation of a carbon-oxygen bond between two distinct aromatic rings, a transformation that can be approached through several established methodologies.

This document provides a comprehensive guide to the synthesis of 2-(4-Ethylphenoxy)aniline for researchers in organic synthesis and drug development. We will focus on a robust and widely-used two-step pathway commencing with an Ullmann condensation to construct the diaryl ether core, followed by a nitro group reduction. This guide emphasizes the mechanistic rationale behind the chosen protocol, offering insights into critical experimental parameters and providing a detailed, step-by-step procedure for laboratory execution.

Synthetic Strategy: A Two-Step Approach

The synthesis of 2-(4-Ethylphenoxy)aniline is efficiently achieved through a two-step sequence. The core logic is to first construct the stable diaryl ether framework and then install the sensitive aniline functionality in the final step. This approach prevents potential side-reactions associated with the free amine, such as N-arylation, during the C-O bond formation.

-

Step 1: Ullmann Condensation. This classic copper-catalyzed cross-coupling reaction forms the diaryl ether bond.[1][2] We will couple 4-ethylphenol with 1-chloro-2-nitrobenzene. The electron-withdrawing nitro group on the aryl halide activates the ring towards nucleophilic attack, facilitating the reaction. While modern variations exist, the traditional Ullmann conditions are cost-effective and reliable.[3][4]

-

Step 2: Nitro Group Reduction. The intermediate, 1-(4-ethylphenoxy)-2-nitrobenzene, is subsequently reduced to the target aniline. A common and effective method for this transformation is the use of iron powder in the presence of a proton source, such as ammonium chloride, in an ethanol/water solvent system.[4] This method is preferred for its safety, low cost, and efficiency.

The overall synthetic pathway is illustrated below:

Caption: Overall two-step synthesis of 2-(4-Ethylphenoxy)aniline.

Part 1: Synthesis of 1-(4-Ethylphenoxy)-2-nitrobenzene via Ullmann Condensation

The Ullmann condensation is a cornerstone reaction for diaryl ether synthesis, proceeding via a copper-catalyzed nucleophilic aromatic substitution.[1] The reaction typically requires a polar, high-boiling solvent to facilitate the coupling of an aryl halide with an alcohol or phenol.[5]

Mechanistic Insight

The reaction is believed to initiate with the formation of a copper(I) phenoxide species from 4-ethylphenol and the base. This species then coordinates to the copper catalyst. Oxidative addition of the aryl halide (1-chloro-2-nitrobenzene) to the copper center, followed by reductive elimination, yields the desired diaryl ether and regenerates the active copper(I) catalyst.[2] The high temperatures are necessary to overcome the activation energy for the oxidative addition and reductive elimination steps.[1]

Experimental Protocol

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 4-Ethylphenol | 122.16 | 6.11 g | 50.0 | 1.0 |

| 1-Chloro-2-nitrobenzene | 157.55 | 8.67 g | 55.0 | 1.1 |

| Copper(I) Iodide (CuI) | 190.45 | 0.95 g | 5.0 | 0.1 |

| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 13.82 g | 100.0 | 2.0 |

| N,N-Dimethylformamide (DMF) | - | 100 mL | - | - |

| Toluene | - | As needed | - | - |

| Deionized Water | - | As needed | - | - |

| Brine (Saturated NaCl solution) | - | As needed | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | - |

Procedure

-

Reaction Setup: To an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-ethylphenol (6.11 g, 50.0 mmol), 1-chloro-2-nitrobenzene (8.67 g, 55.0 mmol), copper(I) iodide (0.95 g, 5.0 mmol), and anhydrous potassium carbonate (13.82 g, 100.0 mmol).

-

Rationale: A slight excess of the aryl halide is used to ensure complete consumption of the limiting phenol. Anhydrous K₂CO₃ acts as the base to deprotonate the phenol, forming the reactive phenoxide nucleophile.[4] CuI is the catalyst.

-

-

Solvent Addition and Inert Atmosphere: Add 100 mL of N,N-dimethylformamide (DMF). Purge the flask with nitrogen for 10-15 minutes to establish an inert atmosphere.

-

Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and salts, facilitating the reaction.[5] An inert atmosphere prevents oxidation of the copper catalyst.

-

-

Reaction: Heat the reaction mixture to 150-160°C with vigorous stirring. Maintain this temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-ethylphenol is consumed.

-

Rationale: High temperatures are characteristic of the Ullmann condensation and are necessary to drive the reaction to completion.[1]

-

-

Work-up and Extraction: After completion, cool the reaction mixture to room temperature. Pour the dark mixture into 500 mL of cold deionized water. Extract the aqueous mixture with toluene (3 x 150 mL).

-

Rationale: Pouring into water precipitates the organic product and dissolves the inorganic salts (like K₂CO₃ and KI). Toluene is a suitable solvent for extracting the non-polar diaryl ether.

-

-

Washing and Drying: Combine the organic extracts and wash successively with 1M NaOH solution (2 x 100 mL) to remove any unreacted phenol, followed by water (100 mL), and finally with brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Rationale: The base wash removes acidic impurities. The brine wash helps to break any emulsions and removes bulk water from the organic phase.

-

-

Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-(4-ethylphenoxy)-2-nitrobenzene, typically as a yellow or brown oil. This crude product is often of sufficient purity for the subsequent reduction step.

Part 2: Synthesis of 2-(4-Ethylphenoxy)aniline via Nitro Group Reduction

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. The use of iron metal in the presence of a mild acid is a classic, efficient, and environmentally benign "green" method.

Mechanistic Insight

In this reaction, iron metal acts as the reducing agent, being oxidized from Fe(0) to iron(II)/iron(III) species. The reaction proceeds on the surface of the iron particles. Ammonium chloride serves as a proton donor and an electrolyte, facilitating the transfer of electrons. The overall process involves a series of single-electron and proton transfers to the nitro group, ultimately yielding the aniline.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| Crude 1-(4-ethylphenoxy)-2-nitrobenzene | 243.25 | ~50.0 (from previous step) | ~50.0 | 1.0 |

| Iron Powder (<325 mesh) | 55.85 | 16.75 g | 300.0 | 6.0 |

| Ammonium Chloride (NH₄Cl) | 53.49 | 13.37 g | 250.0 | 5.0 |

| Ethanol (EtOH) | - | 200 mL | - | - |

| Deionized Water | - | 50 mL | - | - |

| Ethyl Acetate | - | As needed | - | - |

| Celite® | - | As needed | - | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - | - |

Procedure

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, create a slurry of iron powder (16.75 g, 300.0 mmol) and ammonium chloride (13.37 g, 250.0 mmol) in a mixture of ethanol (200 mL) and water (50 mL).

-

Heating: Heat the slurry to reflux (approximately 80°C) with vigorous stirring.

-

Addition of Nitro Compound: Dissolve the crude 1-(4-ethylphenoxy)-2-nitrobenzene from the previous step in a minimal amount of ethanol and add it dropwise to the refluxing iron slurry over 30 minutes.

-

Rationale: Dropwise addition helps to control the exothermic reaction.

-

-

Reaction: Maintain the mixture at reflux for 3-5 hours. Monitor the reaction by TLC until the starting nitro compound is no longer visible.

-

Filtration: Once the reaction is complete, filter the hot reaction mixture through a pad of Celite® to remove the iron salts and unreacted iron powder. Wash the filter cake thoroughly with hot ethanol (3 x 50 mL).

-

Rationale: Hot filtration prevents the product from crystallizing out during the process. Celite provides a fine filtration medium to remove the solid iron residues.

-

-

Concentration and Extraction: Combine the filtrates and remove the ethanol under reduced pressure. To the remaining aqueous residue, add 200 mL of deionized water and extract with ethyl acetate (3 x 150 mL).

-

Washing and Drying: Combine the organic layers and wash with water (100 mL) and then with brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Concentration: Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude 2-(4-Ethylphenoxy)aniline.

Purification and Characterization

The crude product obtained from the reduction step typically requires further purification to achieve high purity for research and development applications.

Purification Protocol: Flash Column Chromatography

Flash column chromatography is a highly effective method for purifying organic compounds. For amines, the acidic nature of silica gel can lead to poor separation.[6] To mitigate this, a small amount of a basic modifier, such as triethylamine, is added to the mobile phase.

-

Eluent Preparation: Prepare a mobile phase of Hexane:Ethyl Acetate (e.g., starting with a 95:5 ratio) containing 0.5% (v/v) triethylamine.

-

Column Packing: Pack a glass chromatography column with silica gel (230-400 mesh) using the prepared eluent.

-

Sample Loading: Dissolve the crude aniline in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the packed column.

-

Elution: Elute the column with the prepared mobile phase, gradually increasing the polarity (e.g., to 90:10 or 85:15 Hexane:EtOAc) as needed.

-

Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

-

Final Concentration: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 2-(4-Ethylphenoxy)aniline as a solid or oil.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis and purification.

References

-

Guo, H., et al. (2003). Synthesis of diaryl ethers through the copper-catalyzed arylation of phenols with aryl halides using microwave heating. Tetrahedron Letters, 44(23), 4329-4331. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

-

Elsevier. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Available at: [Link]

-

Sawant, D. N., & Wagh, A. B. (1998). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6: Expansion of Scope and Utility. The Journal of Organic Chemistry, 63(21), 7485-7487. Available at: [Link]

-

Ghaffari, M., et al. (2021). Synthesis of Diaryl Ethers by Formal Oxygen Insertion Between Suzuki–Miyaura Coupling Partners. ACS Catalysis, 11(15), 9849-9855. Available at: [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

-

ResearchGate. (2009). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved from [Link]

-

High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). University of Pennsylvania ScholarlyCommons. Retrieved from [Link]

-

Monge, S., et al. (2013). Recent synthetic developments and applications of the Ullmann reaction. A review. Molecules, 18(12), 14757-14785. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]